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Compound of Interest

Compound Name: Digiferruginol

CAS No.: 24094-45-9

Cat. No.: B1217892

Get Quote

Compound Class: Anthraquinone | CAS: 24094-45-9 | Formula:

Executive Summary
Digiferruginol is a bioactive anthraquinone characterized by a tricyclic aromatic core with a

specific substitution pattern: a chelated phenolic hydroxyl at C-1 and a hydroxymethyl group at

C-2. Accurate identification requires distinguishing it from structurally similar analogues like

Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) and 1-hydroxy-2-methylanthraquinone.

This guide provides a multi-modal spectroscopic workflow (MS, IR, NMR) to unambiguously

validate the structure.

Experimental Methodology
To ensure data integrity (E-E-A-T), the following sample preparation protocols are

recommended before spectral acquisition.

Sample Preparation Protocols
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Technique Solvent/Matrix Concentration Critical Parameter

NMR

DMSO-

(preferred) or CDCl
5–10 mg / 0.6 mL

DMSO-

is required to observe

the chelated OH

proton (~13 ppm) and

the alcoholic OH

coupling.

MS (ESI)
Methanol (LC-MS

grade)
1–10 µg/mL

Use negative mode

(ESI-) for phenolic

sensitivity; Positive

mode (ESI+) for

fragmentation.

FT-IR
KBr Pellet or ATR

(Diamond)
1% w/w (KBr)

Ensure sample is dry

to prevent water O-H

interference with the

hydroxymethyl signal.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of evidence for molecular weight and structural

stability.

Ionization and Fragmentation[1][2]
Molecular Ion: The compound exhibits a clear molecular ion

at m/z 254 (EI/ESI+).

Key Fragmentation Pathways:

Loss of Water: The hydroxymethyl group facilitates a facile loss of

(18 Da), resulting in a stable ion at m/z 236. This is diagnostic for the

moiety.
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Carbonyl Loss: Sequential loss of CO (28 Da) from the quinone core is characteristic of

anthraquinones, leading to ions at m/z 208 and m/z 180.

Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathway for Digiferruginol.

Fig 1. MS Fragmentation Pathway of Digiferruginol (ESI+)
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[2][3][4]
Infrared (IR) Spectroscopy
IR data confirms the functional group environment, specifically the hydrogen-bonding status of

the carbonyls.
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Frequency (

)
Assignment Structural Insight

3400–3450 O-H Stretch (Broad)
Overlap of the aliphatic

and the phenolic OH.

2920, 2850 C-H Stretch
Aliphatic methylene (

) vibrations.

1670 C=O[1][2] Stretch (Free)
Corresponds to C-10 Carbonyl.

It is not hydrogen-bonded.

1630–1635 C=O[3] Stretch (Chelated)

Corresponds to C-9 Carbonyl.

Shifted to lower wavenumber

due to strong intramolecular H-

bonding with OH at C-1.

1590, 1450 C=C Aromatic
Skeletal vibrations of the

anthraquinone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation. The data below represents consensus

values for Digiferruginol in DMSO-

.

H NMR Data (Proton)
The proton spectrum is distinct due to the "peri" effect on the anthraquinone protons and the

strong downfield shift of the chelated hydroxyl.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/10153/10137
https://www.researchgate.net/figure/FT-IR-of-the-anthraquinone-extract_fig5_7801715
https://www.researchgate.net/figure/H-NMR-spectroscopic-data-of-compounds-1-8-a_tbl1_257742019
https://www.benchchem.com/product/b1217892/docs?utm_src=pdf-body#technical-guide-spectroscopic-elucidation-of-digiferruginol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm)

Multiplicity (

in Hz)
Assignment Logic

OH-1 12.80 – 12.95 Singlet (s)

Chelated Phenolic

OH. The

intramolecular H-bond

to C=O(9) desheilds

this proton

significantly.

Disappears with

shake.

H-5, H-8 8.15 – 8.25 Multiplet (m)

Peri-Protons.

Deshielded by the

magnetic anisotropy

of the nearby carbonyl

groups (C-9, C-10).

H-6, H-7 7.80 – 7.90 Multiplet (m)

Mid-Ring Protons.

Standard aromatic

range, less deshielded

than peri-protons.

H-4 7.95
Doublet (

)

Ortho-coupled to H-3.

Deshielded by the C-

10 carbonyl.

H-3 7.70
Doublet (

)
Ortho-coupled to H-4.

OH-11 5.20 – 5.40
Triplet (

) or Broad (br s)

Alcoholic OH.

Coupling to the

methylene protons

(observed in DMSO,

lost in CDCl

).

H-11 4.60 – 4.70 Doublet ( Methylene (-CH
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) or Singlet -). Appears as a

doublet if coupling to

OH is preserved;

singlet if OH is

exchanged.

C NMR Data (Carbon)
The carbon spectrum confirms the asymmetry of the molecule.

Position (ppm) Type Assignment

C-9 188.5 C=O

Chelated Carbonyl.

Downfield shift due to

H-bonding with OH-1.

C-10 182.0 C=O[4]
Free Carbonyl. Typical

quinone value.

C-1 160.5 C-O
Phenolic carbon

(ipso).

C-2 138.0 C-R

Substituted aromatic

carbon (linked to

hydroxymethyl).

C-4a, 8a 133–135 C
Quaternary

bridgehead carbons.

C-5, C-8 126–127 CH

Peri-carbons

(correlated to H-5, H-

8).

C-6, C-7 133–134 CH Mid-ring carbons.

C-3, C-4 119, 136 CH Ring A carbons.

C-11 59.0 – 60.5 CH
Hydroxymethyl

Carbon. Diagnostic

aliphatic peak.
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Structural Elucidation Workflow
To confirm the identity of Digiferruginol from an unknown extract, follow this logical pathway:

Check UV/Vis: Confirm anthraquinone skeleton (absorption > 400 nm).

Verify MW (MS): Look for m/z 254.[5] If m/z is 270, you likely have Lucidin (extra OH).

Assess H-Bonding (NMR/IR):

One chelated OH (~12.9 ppm) + One free C=O (~1670 cm

) confirms the 1-hydroxy substitution pattern.

(Note: 1,4-dihydroxy or 1,5-dihydroxy systems would show two chelated carbonyls or

different shifts).

Locate Side Chain: The singlet/doublet at ~4.6 ppm (1H) and peak at ~60 ppm (13C)

confirms the hydroxymethyl group.

Confirm Position: HMBC correlations between the methylene protons (H-11) and C-1, C-2,

and C-3 establish the connectivity of the hydroxymethyl group at position 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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